
2-Methyl-4-phenyl-2-butanol
Descripción general
Descripción
2-Methyl-4-phenyl-2-butanol is a white or colorless to light yellow powder to lump to clear liquid . It has a floral green, fruity, linalool character with a mildly herbaceous odor .
Synthesis Analysis
The synthesis of 2-methyl-4-phenylbutan-2-ol involves the reaction of S13 (1.00 mL, 6.68 mmol) in THF (33 mL) with a 3.0 M THF solution of MeMgCl (3.34 mL, 10.0 mmol) at 0 °C . The mixture is stirred for 10 minutes, then quenched with a saturated aqueous solution of NH4Cl, and extracted with AcOEt (x3) .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-phenyl-2-butanol is C11H16O . Its molecular weight is 164.24 . The structure can be represented as C6H5CH2CH2C(CH3)2OH .Chemical Reactions Analysis
Grignard reagents (RMgX), prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols . Just as carbonyl reduction involves the addition of a hydride ion nucleophile to the C=O bond, the Grignard reaction involves the addition of a carbanion nucleophile (R: −+ MgX) .Physical And Chemical Properties Analysis
2-Methyl-4-phenyl-2-butanol has a melting point of 31-33 °C (lit.), a boiling point of 144 °C/85 mmHg (lit.), and a density of 0.966 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.509 (lit.) .Aplicaciones Científicas De Investigación
Chemical Properties
“2-Methyl-4-phenyl-2-butanol” is a colorless liquid with a dry, floral, lily-like odor . It has a molecular weight of 164.24 and a linear formula of C6H5CH2CH2C(CH3)2OH . It has a refractive index of n20/D 1.509, a boiling point of 144 °C/85 mmHg, a melting point of 31-33 °C, and a density of 0.966 g/mL at 25 °C .
Aroma Compound
“2-Methyl-4-phenyl-2-butanol” has been identified in cocoa aroma . It is used in blossom compositions due to its dry, floral, lily-like odor .
Synthesis
The compound is prepared by a Grignard reaction of benzylacetone and methyl magnesium chloride . This method of synthesis is commonly used in organic chemistry.
Preparation of Other Compounds
“2-Methyl-4-phenyl-2-butanol” can be efficiently racemized using an aminocyclopentadienyl ruthenium complex . This process can be used to prepare other compounds, expanding its applications in chemical synthesis.
Mecanismo De Acción
Target of Action
2-Methyl-4-phenyl-2-butanol is a synthetic compound It’s known that it’s used as a synthetic fragrance , suggesting that it may interact with olfactory receptors.
Mode of Action
It’s known that it can undergo typical alcohol reactions, such as forming esters with acids and ethers with acid chlorides .
Biochemical Pathways
It’s known that it can be synthesized from carbonyl compounds using grignard reagents . This suggests that it may be involved in reactions related to carbonyl compounds in biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point, critical temperature, and density have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that it’s used as a synthetic fragrance , suggesting that it may have effects on sensory perception at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-4-phenyl-2-butanol. For instance, its volatility can be affected by temperature , which can influence its efficacy as a fragrance. Moreover, safety data sheets recommend avoiding dust formation and breathing its mist, gas, or vapors , indicating that its stability and action can be influenced by environmental conditions.
Safety and Hazards
When handling 2-Methyl-4-phenyl-2-butanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The reaction of Grignard reagents with carbonyl compounds to yield alcohols is an unusually broad and useful method of alcohol synthesis . This demonstrates the relative freedom with which chemists can operate in the laboratory . The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .
Propiedades
IUPAC Name |
2-methyl-4-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVSKJDFNJFXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021851 | |
| Record name | 2-Methyl-4-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless liquid; Lily, rose sweetness aroma | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in fats; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.966 | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-4-phenyl-2-butanol | |
CAS RN |
103-05-9 | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanol, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-4-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4-PHENYL-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y5UX90TZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 - 30 °C | |
| Record name | 2-Methyl-4-phenyl-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic route for producing 2-methyl-4-phenyl-2-butanol?
A1: 2-Methyl-4-phenyl-2-butanol can be synthesized by reacting styrene with isopropanol at an elevated temperature. This reaction yields 2-methyl-4-phenyl-2-butanol as the desired product. [, ]
Q2: Can the synthesis of 2-methyl-4-phenyl-2-butanol be further optimized?
A2: Yes, research indicates that the molar ratio of styrene to isopropanol plays a crucial role in the synthesis. Optimal yields are achieved when the molar ratio ranges from 1: under 5 to 1: 0.5. [, ]
Q3: Are there alternative synthetic pathways for producing 4-cyclohexyl-2-methyl-2-butanol from 2-methyl-4-phenyl-2-butanol?
A3: Yes, 4-cyclohexyl-2-methyl-2-butanol, a derivative of 2-methyl-4-phenyl-2-butanol, can be synthesized through heterogeneous catalytic hydrogenation of 2-methyl-4-phenyl-2-butanol. This reaction requires a catalyst suitable for the ring hydrogenation of aromatic compounds. [, ]
Q4: What is the fragmentation pattern of 2-methyl-4-phenyl-2-butanol in mass spectrometry?
A4: In isobutane chemical ionization mass spectrometry, 2-methyl-4-phenyl-2-butanol primarily forms a characteristic ion at m/z 147. This ion arises from the loss of water (H₂O) from the [M + C₄H₉]+ complex ion ('M + 57'). []
Q5: How is the structure of the m/z 147 ion confirmed in the mass spectrometry of 2-methyl-4-phenyl-2-butanol?
A5: The structure of the m/z 147 ion is confirmed through mass-analyzed ion kinetic energy (MIKE) measurements of its collision-activated (CA) decomposition. The MIKE/CA spectra of m/z 147 ions generated from both benzyl alcohol and 2-methyl-4-phenyl-2-butanol are closely matched, indicating identical ion structures. []
Q6: How does 2-methyl-4-phenyl-2-butanol behave in acidic conditions?
A6: Studies using deuterated phosphoric acid (D₃PO₄) demonstrate that 2-methyl-4-phenyl-2-butanol undergoes intramolecular cycloalkylation in acidic conditions. This reaction leads to the formation of deuterated 1,1-dimethylindane and involves hydrogen exchange processes. []
Q7: What is the mechanism of intramolecular cycloalkylation of 2-methyl-4-phenyl-2-butanol?
A7: Research suggests that the intramolecular cycloalkylation of 2-methyl-4-phenyl-2-butanol in D₃PO₄ proceeds through a C5-cyclization of the γ-phenylalkyl cation. This mechanism is supported by the observed deuterium distribution within the formed polymethylene ring. []
Q8: Are there any known applications of 2-methyl-4-phenyl-2-butanol in the fragrance industry?
A8: While limited information is available regarding specific applications, 2-methyl-4-phenyl-2-butanol has been identified as a potential fragrance material. [] Further research might explore its olfactory properties and potential use in fragrance formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


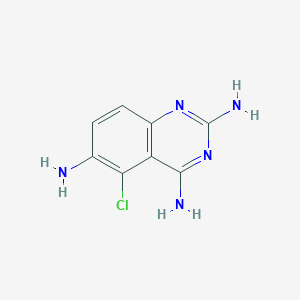
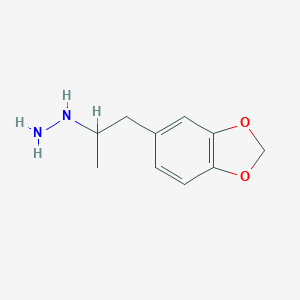
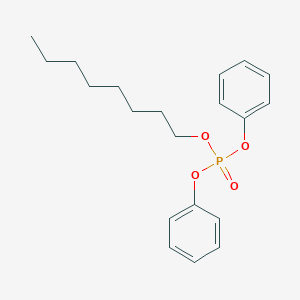




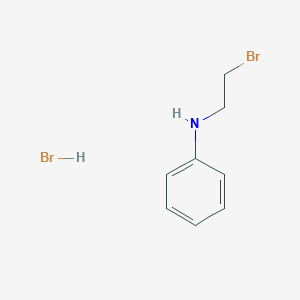

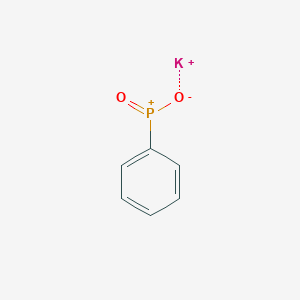

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)